8-Isopropyl-3,8-diazabicyclo[3.2.1]octane
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Overview
Description
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms.
Preparation Methods
The synthesis of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One notable approach involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. This reaction yields the desired compound in moderate to high yields . Another method includes the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is central to the synthesis of tropane alkaloids .
Chemical Reactions Analysis
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including cycloaddition reactions. These reactions typically involve common reagents such as acrylate and acrylic acid derivatives. The major products formed from these reactions include 3,8-diazabicyclo[3.2.1]octane and its derivatives . The compound can also participate in oxidation and reduction reactions, although specific details on these reactions are less documented.
Scientific Research Applications
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications. It is primarily used as a catalyst in organic synthesis, facilitating various chemical reactions. Its unique structure makes it valuable in drug discovery, where it can be used to synthesize complex organic molecules.
Mechanism of Action
The exact mechanism of action of 8-Isopropyl-3,8-diazabicyclo[3.2.1]octane is not well-documented. its ability to act as a catalyst suggests that it interacts with molecular targets to facilitate chemical reactions. The compound’s structure, which includes two nitrogen atoms, likely plays a crucial role in its catalytic activity.
Comparison with Similar Compounds
8-Isopropyl-3,8-diazabicyclo[3.2.1]octane is structurally related to other bicyclic compounds such as 1,4-diazabicyclo[2.2.2]octane (DABCO). While both compounds contain nitrogen atoms in a bicyclic ring system, the presence of the isopropyl group in this compound distinguishes it from DABCO and other similar compounds.
Properties
IUPAC Name |
8-propan-2-yl-3,8-diazabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-7(2)11-8-3-4-9(11)6-10-5-8/h7-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHMEROBAPUNDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2CCC1CNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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